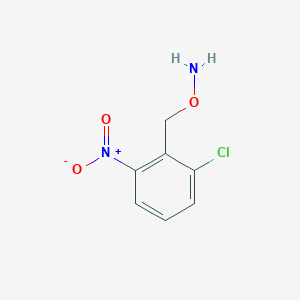

o-(2-Chloro-6-nitrobenzyl)hydroxylamine

Description

o-(2-Chloro-6-nitrobenzyl)hydroxylamine is a substituted hydroxylamine derivative characterized by a benzyl backbone with ortho-substituted chlorine (position 2) and nitro (position 6) groups. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors and intermediates in reductive amination pathways .

Properties

Molecular Formula |

C7H7ClN2O3 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

O-[(2-chloro-6-nitrophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H7ClN2O3/c8-6-2-1-3-7(10(11)12)5(6)4-13-9/h1-3H,4,9H2 |

InChI Key |

WEJPEXLXYXUHKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Chloro-6-nitrobenzyl)hydroxylamine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with hydroxylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: o-(2-Chloro-6-nitrobenzyl)hydroxylamine can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: o-(2-Chloro-6-nitrobenzyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a probe in biochemical assays.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-(2-Chloro-6-nitrobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro and chloro substituents play a crucial role in modulating its reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Reactivity : Unlike nitrobenzoyl chlorides (e.g., 2-nitrobenzoyl chloride, UN 2244 ), which exhibit high electrophilicity due to the acyl chloride group, this compound’s reactivity is dominated by nucleophilic hydroxylamine and electron-withdrawing nitro/chloro substituents.

- Hazard Profile : Nitrophenylhydrazines (e.g., 2-nitrophenylhydrazine, UN 2247 ) share nitroaromatic hazards (e.g., explosivity), but the hydroxylamine group in the target compound may introduce distinct stability or toxicity risks.

Challenges :

- The electron-withdrawing nitro and chloro groups may reduce the electrophilicity of the aldehyde, requiring optimized reaction conditions (e.g., elevated temperature or Lewis acid catalysts).

- Steric hindrance from ortho-substituents could lower yields compared to para-substituted analogs like 4-nitrophenylhydrazine (UN 2248 ).

Biological Activity

o-(2-Chloro-6-nitrobenzyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 202.69 g/mol

This compound features a hydroxylamine functional group attached to a benzyl moiety, which is modified with chlorine and nitro substituents that may influence its biological activities.

Research indicates that hydroxylamines, including this compound, can act as mechanism-based inhibitors of various enzymes. For instance, studies have shown that O-benzylhydroxylamine derivatives are potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and cancer progression. The presence of halogen substituents, such as chlorine, enhances the inhibitory potency by stabilizing the enzyme-inhibitor complex .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer models. In vitro studies demonstrate that compounds with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 45 | Apoptosis induction |

| PC-3 | 30 | G2/M phase arrest |

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in tumor progression. For example, structure-activity relationship studies highlight that modifications to the aromatic ring can significantly affect the potency against IDO1. The incorporation of electron-withdrawing groups like chlorine enhances the binding affinity .

Case Studies

Several case studies have investigated the effects of hydroxylamines in vivo:

- In Vivo Tumor Models : In a study using murine models implanted with tumors, treatment with this compound resulted in reduced tumor growth compared to control groups. The observed effects were attributed to enhanced immune response and direct cytotoxicity against tumor cells .

- Toxicological Assessments : Long-term toxicity studies indicate that while high doses may lead to adverse effects in some organ systems, lower doses exhibit a favorable safety profile, making them suitable for further clinical exploration .

Q & A

Q. Basic

- 1H-NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz). The NH/OH signal is broad (δ 5.0–6.0 ppm).

- IR : Confirm hydroxylamine (N–O stretch ~950 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹).

- MS-ESI : Molecular ion [M+H]⁺ at m/z 217.6 (calculated for C₇H₆ClN₂O₃). Cross-reference with analogs in for validation .

What mechanistic insights explain the role of this compound in facilitating [3+2] cycloadditions, and how do steric effects modulate reaction pathways?

Advanced

The hydroxylamine acts as a dipolarophile in nitrone-like [3+2] cycloadditions. The ortho-substituents induce steric hindrance, favoring endo transition states with electron-deficient dipoles. Computational studies suggest nitro groups stabilize the transition state via resonance, while chloro substituents increase regioselectivity for asymmetric adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.